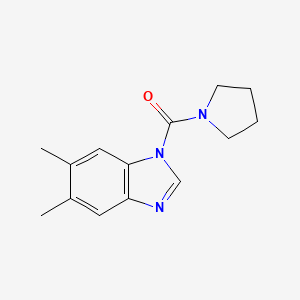![molecular formula C17H18N2O3S B5805244 N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide](/img/structure/B5805244.png)
N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide, also known as BCT-100, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCT-100 is a small molecule that has been synthesized through a multi-step process, and it has been shown to have promising anti-cancer properties.
Mecanismo De Acción
The mechanism of action of N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and survival. N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells. Moreover, N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide has been found to induce autophagy (a process in which cells break down and recycle their own components), which may also contribute to its anti-cancer properties.
Biochemical and Physiological Effects
N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide has been found to have several biochemical and physiological effects in cancer cells. It has been shown to induce oxidative stress, which leads to DNA damage and ultimately apoptosis. N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide has also been found to inhibit the expression of various anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, which contribute to the survival of cancer cells. Moreover, N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide has been found to inhibit the expression of various proteins involved in cell cycle progression, leading to cell cycle arrest and ultimately apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, which makes it an ideal candidate for in vitro studies. Moreover, N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide has been found to be non-toxic to normal cells, which makes it a safe compound to work with. However, N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide has some limitations as well. It has low solubility in aqueous solutions, which can make it difficult to work with in some experiments. Moreover, the mechanism of action of N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide is not fully understood, which can make it challenging to design experiments to elucidate its mode of action.
Direcciones Futuras
There are several future directions for research on N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide. One direction is to further elucidate its mechanism of action, which can help in the design of more effective cancer therapies. Another direction is to test N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide in animal models of cancer, which can help in the development of preclinical data. Moreover, N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide can be tested in combination with other chemotherapeutic agents to assess its efficacy in combination therapy. Finally, N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide can be modified to improve its solubility and bioavailability, which can make it a more effective cancer therapy.
Conclusion
N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide is a novel compound that has shown promising anti-cancer properties. Its synthesis method has been optimized to produce high yields of pure compound, and it has been found to be non-toxic to normal cells. N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. Its mechanism of action involves the inhibition of the Akt/mTOR signaling pathway, but further research is needed to fully elucidate its mode of action. N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide, which can help in the development of more effective cancer therapies.
Métodos De Síntesis
The synthesis of N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide involves a multi-step process that starts with the reaction of 2,6-dimethoxybenzoic acid and thionyl chloride to produce 2,6-dimethoxybenzoyl chloride. The benzoyl chloride is then reacted with benzylamine to produce N-benzyl-2,6-dimethoxybenzamide. The final step involves the reaction of N-benzyl-2,6-dimethoxybenzamide with carbon disulfide to produce N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide. The synthesis method has been optimized to produce high yields of N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide, and the purity of the compound has been confirmed through various analytical techniques.
Aplicaciones Científicas De Investigación
N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide has been shown to have promising anti-cancer properties in various in vitro and in vivo studies. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide has been tested in various cancer cell lines, including breast, lung, prostate, and colon cancer, and has shown efficacy in all of them. Moreover, N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide has been found to be non-toxic to normal cells, which makes it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(benzylcarbamothioyl)-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-21-13-9-6-10-14(22-2)15(13)16(20)19-17(23)18-11-12-7-4-3-5-8-12/h3-10H,11H2,1-2H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTZJEWNMPTQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5805163.png)

![N,4-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5805179.png)
![N-[1,1-dimethyl-2-(1-piperidinyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5805186.png)



![2-[(4-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5805229.png)





![N-isopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5805263.png)